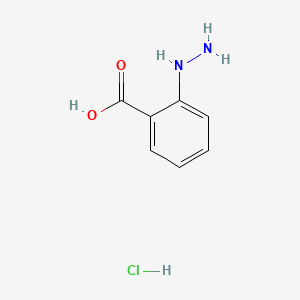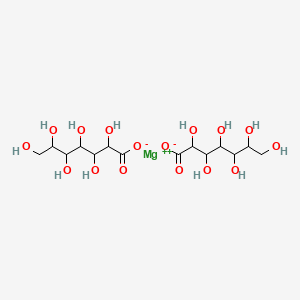
Rhodanin, 3-(1-Naphthyl)-
Übersicht
Beschreibung
Rhodanine, 3-(1-naphthyl)-, is an organic compound belonging to the class of naphthols. It is a white crystalline solid with a melting point of 142-144°C and a boiling point of 365°C. It is soluble in water, ethanol and methanol, and is used as a reagent in organic synthesis. Rhodanine is a versatile reagent with a wide range of applications in the pharmaceutical, agrochemical, and biochemical industries.
Wissenschaftliche Forschungsanwendungen
Antidiabetische Aktivität
Rhodaninderivate sind bekannt dafür, antidiabetische Aktivitäten zu zeigen . Sie wurden auf ihr Verhalten als bioaktive Verbindungen untersucht, die in der pharmazeutischen Industrie weit verbreitet sind . So sind sie beispielsweise bekannt dafür, antidiabetische Aktivitäten zu zeigen sowie entzündungshemmende Aktivitäten .
Entzündungshemmende Aktivität
Rhodaninderivate wurden als entzündungshemmend erkannt . Sie wurden bei der Behandlung von nicht insulinabhängigem Diabetes mellitus (NIDDM) eingesetzt .
Antitumoraktivität
Es wurde festgestellt, dass Rhodaninderivate, wie z. B. Troglitazon, Antitumoraktivität aufweisen . Diese Art von Verbindungen unterdrückt das Wachstum verschiedener Krebszellen wie Dickdarm-, Brust- und Prostatakrebs .
Antibakterielle Aktivität
Rhodaninderivate wurden als biologisch aktiv befunden, z. B. antibakteriell, antifungal und antiinfektiv . Sie zeigen auch antituberkulöse, anti-HIV (menschliches Immunschwächevirus) und antimalarielle Aktivität .
Pestizide Aktivität
Es wurde festgestellt, dass Rhodaninderivate pestizide Aktivität aufweisen . Dies macht sie im Agrarsektor zur Schädlingsbekämpfung nützlich.
Hemmung der enzymatischen Aktivität
Es wurde festgestellt, dass Rhodaninderivate die enzymatische Aktivität der Protein-Tyrosin-Phosphatase Typ IVA, Mitglied 3 (PRL-3), hemmen . Diese Hemmung kann zur Kontrolle der Migration und Invasion von PRL-3-überproduzierenden Dickdarmkrebszellen beitragen .
Hemmung der HCV NS3 Protease
Rhodaninderivate sind dafür bekannt, verschiedene Ziele zu hemmen, wie z. B. HCV NS3 Protease . Dies macht sie zu potenziellen Kandidaten für die Behandlung von Hepatitis C .
Hemmung der PMT1 Manosyltransferase und PRL-3 und JSP-1 Phosphatasen
Es ist bekannt, dass Rhodaninderivate die PMT1 Manosyltransferase sowie PRL-3 und JSP-1 Phosphatasen hemmen . Diese Hemmung kann bei der Behandlung verschiedener Krankheiten nützlich sein .
Wirkmechanismus
Target of Action
Rhodanine, 3-(1-naphthyl)-, is a derivative of rhodanine, a heterocyclic compound known for its diverse biological properties . The primary targets of Rhodanine, 3-(1-naphthyl)- are carbonic anhydrase II and IX . Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton . They play a crucial role in maintaining pH homeostasis .
Mode of Action
Rhodanine, 3-(1-naphthyl)- interacts with its targets, carbonic anhydrase II and IX, by inhibiting their activity . The inhibition of these enzymes disrupts the conversion of carbon dioxide to bicarbonate and proton, thereby affecting pH homeostasis . The mechanism of action of Rhodanine, 3-(1-naphthyl)- is further supported by molecular docking studies .
Biochemical Pathways
The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- affects the polyol pathway of glucose metabolism . This pathway is responsible for converting glucose to sorbitol in tissues independently of insulin . The inhibition of carbonic anhydrases disrupts this pathway, leading to potential therapeutic effects .
Pharmacokinetics
In silico assessment for pharmacokinetic properties of similar compounds has revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values . These properties suggest that Rhodanine, 3-(1-naphthyl)- may have similar pharmacokinetic characteristics.
Result of Action
The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- results in the disruption of pH homeostasis . This disruption can lead to various molecular and cellular effects, potentially contributing to the compound’s therapeutic effects .
Action Environment
The action of Rhodanine, 3-(1-naphthyl)- is likely influenced by various environmental factors. For instance, the crystal structures of similar compounds have shown that their action can be influenced by weak C–H···O and C–H···S contacts . These interactions could potentially influence the stability, efficacy, and action of Rhodanine, 3-(1-naphthyl)-.
Safety and Hazards
Zukünftige Richtungen
Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes. The aim of this paper is to analyze the features of rhodanine and its application in pharmacy and medicine . There is a significant increase in the use of rhodanine in medicine . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .
Biochemische Analyse
Biochemical Properties
“Rhodanine, 3-(1-naphthyl)-” is known to interact with numerous targets such as HCV NS3 protease, β-lactamase, PMT1 manosyl transferase, and PRL-3 and JSP-1 phosphatases . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of “Rhodanine, 3-(1-naphthyl)-” on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, “Rhodanine, 3-(1-naphthyl)-” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function .
Dosage Effects in Animal Models
The effects of “Rhodanine, 3-(1-naphthyl)-” vary with different dosages in animal models .
Metabolic Pathways
“Rhodanine, 3-(1-naphthyl)-” is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “Rhodanine, 3-(1-naphthyl)-” within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHTADDWORHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178108 | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23517-78-4 | |
| Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)


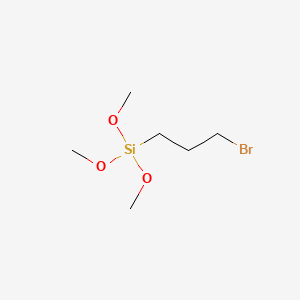
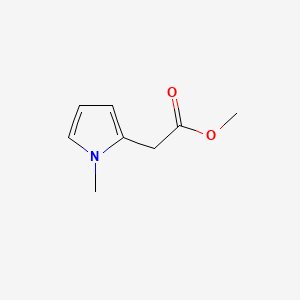
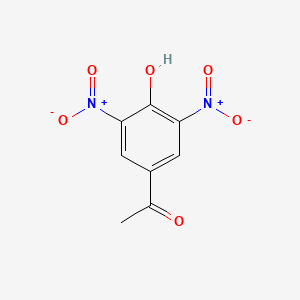
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
